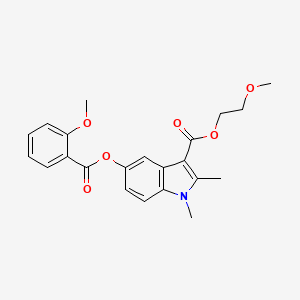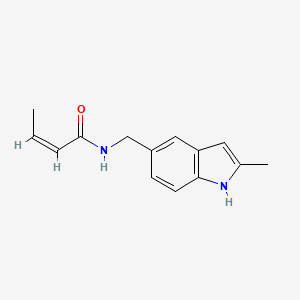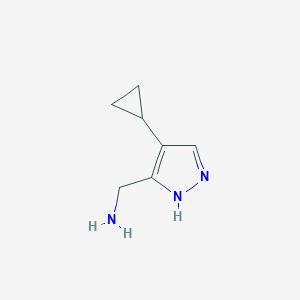
2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)-4-tosylthiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)-4-tosylthiazol-5-amine” is a complex organic molecule. It contains several functional groups including a methylsulfonyl group, a thiophen-2-ylmethyl group, a tosyl group, and an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of the sulfur atoms in the thiophen and tosyl groups could potentially have interesting effects on the overall structure and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The amine group could potentially participate in reactions with acids or electrophiles. The sulfur atoms in the thiophen and tosyl groups might also be involved in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the polar sulfonyl and amine groups could influence the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The preparation and properties of related sulfonamide compounds are crucial in the development of various chemical reactions. For instance, the chlorination of readily available thiazoles has afforded sulfonamides that are efficient electrophilic reagents capable of undergoing nucleophilic substitution reactions. The regiochemistry of these reactions depends strongly on the nature of nucleophiles, used for the regioselective synthesis of previously unknown trisubstituted 1,3-thiazoles (Turov, Vinogradova, & Brovarets, 2014).
Biological Activity
Research on sulfonamide derivatives reveals their potential in biological applications, particularly their antimicrobial and antifungal actions. For instance, a range of derivatives has extended the series of sulfonyl-substituted nitrogen-containing heterocyclic systems, exhibiting sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights their potential as novel compounds with promising antimicrobial activity (Sych et al., 2019).
Material Science Applications
The development of novel materials, such as sulfonated thin-film composite nanofiltration membranes, demonstrates the versatility of sulfonamide derivatives in material science. These membranes show improved water flux for the treatment of dye solutions, indicating the role of sulfonamide derivatives in enhancing the properties of nanofiltration membranes (Liu et al., 2012).
Photophysical Properties
The synthesis and investigation of photophysical properties of related compounds have been explored, indicating their potential applications in fluorescent materials and sensing technologies. The effects of sulfur-containing functional groups on the electronic structures of thiazoles were elucidated, highlighting the potential of these compounds in developing new fluorescent materials and sensors (Murai, Furukawa, & Yamaguchi, 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-N-(thiophen-2-ylmethyl)-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S4/c1-11-5-7-13(8-6-11)26(21,22)15-14(17-10-12-4-3-9-23-12)24-16(18-15)25(2,19)20/h3-9,17H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOSXNFRLKQGPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-[(4-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2417826.png)

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2417828.png)
![(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine](/img/structure/B2417830.png)
![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide](/img/structure/B2417831.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2417835.png)

![1-[6-(Aminomethyl)pyrimidin-4-yl]piperidin-2-one trihydrochloride](/img/structure/B2417839.png)

![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2417843.png)
![(E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide](/img/structure/B2417844.png)
